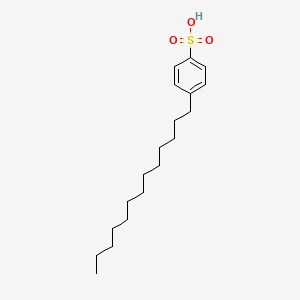
Benzenesulfonic acid, tridecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, tridecyl- is an organosulfur compound with the chemical formula C19H32O3S. It is a derivative of benzenesulfonic acid where a tridecyl group is attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications, including detergents and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, tridecyl- is typically synthesized through the sulfonation of tridecylbenzene. The reaction involves the addition of sulfur trioxide (SO3) or fuming sulfuric acid (oleum) to tridecylbenzene. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent side reactions and degradation of the product.
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, tridecyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum as the sulfonating agent. The reaction is carried out in a continuous reactor where tridecylbenzene is mixed with oleum, and the product is continuously removed and neutralized to form the desired sulfonic acid.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenesulfonic acid, tridecyl- undergoes various chemical reactions typical of sulfonic acids. These include:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) are used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Halogenated or aminated derivatives
Applications De Recherche Scientifique
Benzenesulfonic acid, tridecyl- has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: It is employed in the formulation of biological detergents and cleaning agents.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is a key component in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, tridecyl- involves its ability to act as a surfactant. The tridecyl group provides hydrophobic properties, while the sulfonic acid group imparts hydrophilic characteristics. This dual nature allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes and proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the long hydrophobic chain.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst and in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in analytical chemistry.
Uniqueness: Benzenesulfonic acid, tridecyl- is unique due to its long hydrophobic tridecyl chain, which enhances its surfactant properties compared to simpler sulfonic acids. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities.
Propriétés
Numéro CAS |
59599-57-4 |
|---|---|
Formule moléculaire |
C19H32O3S |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
4-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |
Clé InChI |
ANZWOARUBDXLMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
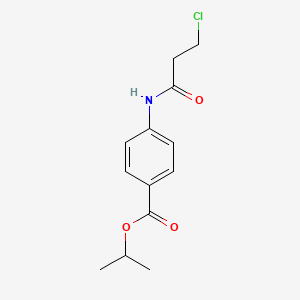
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
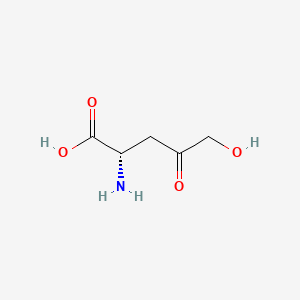
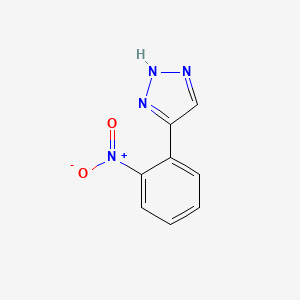

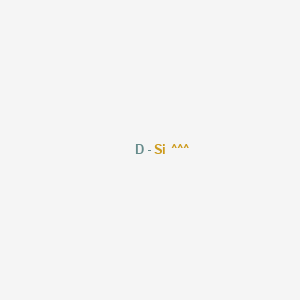
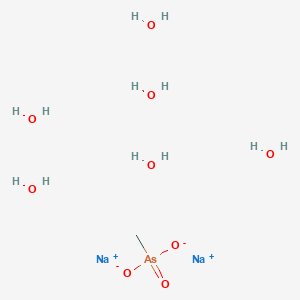
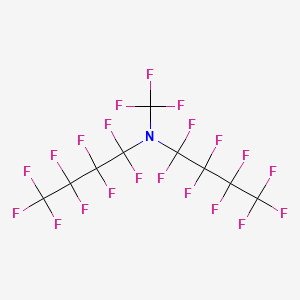


![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
